

VLX600: A Technical Guide to Inducing Bioenergetic Catastrophe in Cancer Cells

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Compound of Interest

Compound Name: VLX600

Cat. No.: B1657323

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Executive Summary

VLX600 is a novel, first-in-class small molecule that has demonstrated significant anti-cancer activity by inducing a bioenergetic catastrophe in tumor cells. As an iron chelator, **VLX600** disrupts mitochondrial function, leading to the inhibition of oxidative phosphorylation (OXPHOS) and a subsequent energy crisis, particularly in the metabolically stressed and quiescent cells found in poorly vascularized regions of solid tumors. This technical guide provides an in-depth overview of the mechanism of action of **VLX600**, supported by quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Induction of Bioenergetic Catastrophe

VLX600 exerts its cytotoxic effects primarily through its function as an iron chelator.^{[1][2]} Iron is an essential cofactor for the iron-sulfur cluster-containing proteins of the mitochondrial electron transport chain (ETC). By sequestering intracellular iron, **VLX600** effectively disrupts the function of the ETC, leading to the inhibition of mitochondrial respiration and a sharp decline in ATP production.^{[3][4]} This process culminates in a state of "bioenergetic catastrophe," where the cancer cell is unable to meet its energy demands, leading to cell death.^{[1][2]} This

mechanism is particularly effective against quiescent cancer cells deep within solid tumors, which are often resistant to conventional chemotherapies that target rapidly dividing cells.[5]

Inhibition of Oxidative Phosphorylation

VLX600 directly impairs oxidative phosphorylation (OXPHOS). Studies have shown that treatment with **VLX600** leads to a significant reduction in the oxygen consumption rate (OCR) in various cancer cell lines.[4] This inhibition of mitochondrial respiration forces a metabolic shift towards glycolysis. However, in the nutrient-deprived tumor microenvironment, this compensatory glycolysis is often insufficient to sustain the high energy demands of cancer cells, exacerbating the bioenergetic crisis.[4]

Induction of Autophagy and Mitophagy

In response to the mitochondrial stress induced by **VLX600**, cancer cells often activate autophagy, a cellular process of self-digestion, as a survival mechanism.[4] However, in many cancer cell types, this autophagic response is insufficient to overcome the severe energy depletion.[2] Furthermore, **VLX600** has been shown to induce mitophagy, the selective autophagic degradation of mitochondria.[2] This process, while initially a quality control mechanism, can contribute to cell death when the mitochondrial damage is extensive. The cell death induced by **VLX600** is often caspase-independent and is characterized as autophagy-dependent cell death.[2]

Quantitative Data

The following tables summarize the quantitative effects of **VLX600** across various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of VLX600 (IC50 Values)

Cell Line	Cancer Type	IC50 (μM)	Assay Duration	Reference
HCT116	Colon Carcinoma	~1.0 - 2.5	72h	[1]
HT-29	Colon Carcinoma	~2.5	72h	[1]
SW620	Colon Carcinoma	~2.5	72h	[1]
RKO	Colon Carcinoma	~2.5	72h	[1]
DLD-1	Colon Carcinoma	~2.5	72h	[1]
U-87 MG	Glioblastoma	Not specified	Not specified	[2]
IMR-32	Neuroblastoma	~0.2	72h	[2]
SK-N-BE(2)	Neuroblastoma	~0.2	72h	[2]
SK-N-AS	Neuroblastoma	~0.2	72h	[2]
SH-SY5Y	Neuroblastoma	~0.2	72h	[2]
CHP-212	Neuroblastoma	~0.2	72h	[2]

Table 2: Effect of VLX600 on Mitochondrial Respiration

Cell Line	VLX600 Concentration	Parameter	% Change from Control	Reference
IMR-32	200 nM	Basal OCR	Decreased	[2]
IMR-32	400 nM	Basal OCR	Decreased	[2]
SK-N-BE(2)	200 nM	Basal OCR	Decreased	[2]
SK-N-BE(2)	400 nM	Basal OCR	Decreased	[2]
HCT116	6.5 μM	Basal OCR	Decreased	[4]

Note: Specific percentage decreases were not consistently reported in the abstracts. The data indicates a significant reduction in OCR upon **VLX600** treatment.

Table 3: In Vivo Efficacy of VLX600

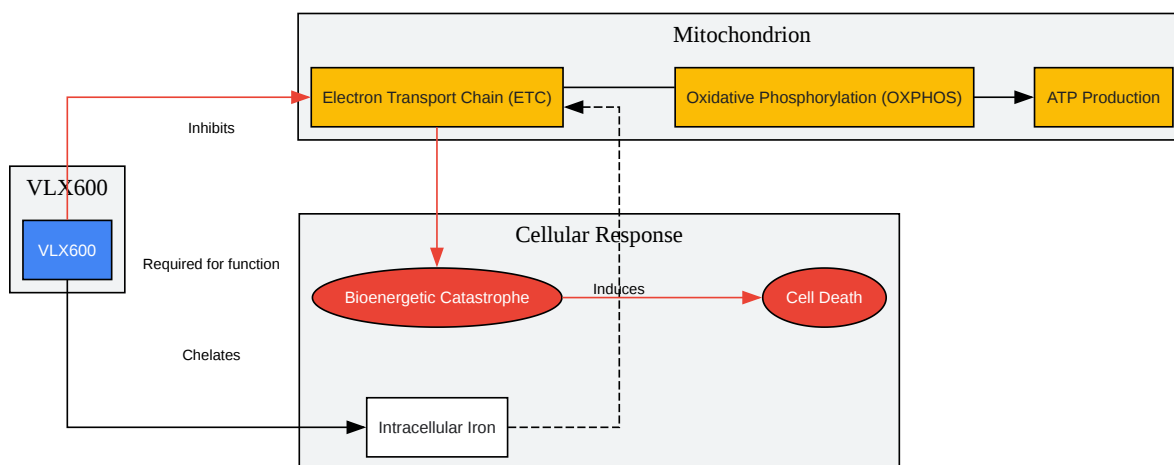
Xenograft Model	Treatment	Outcome	Reference
HCT116	VLX600	Significant tumor growth inhibition	[4]
HT-29	VLX600	Significant tumor growth inhibition	[4]

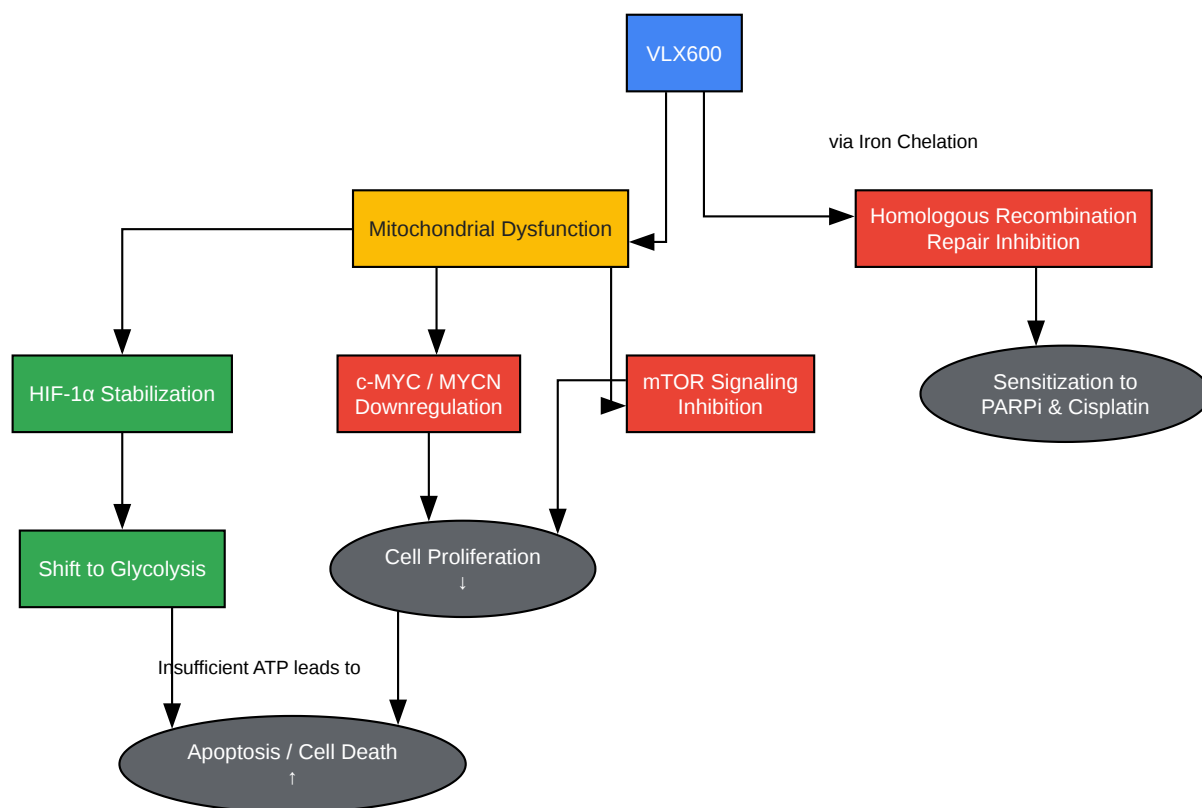
Table 4: Clinical Trial Data (Phase I - NCT02222363)

Parameter	Result	Reference
Safety and Tolerability	Generally well-tolerated. Most frequent adverse events were fatigue, nausea, and anemia.	[6]
Maximum Tolerated Dose (MTD)	Not reached.	[6]
Efficacy	No objective responses observed. Stable disease in 6 of 19 patients.	[6]

Key Signaling Pathways Modulated by VLX600

VLX600's impact on cellular bioenergetics triggers a cascade of signaling events. The following diagrams illustrate the key pathways affected.





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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. VLX600 Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
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